Technical Documentation Center

2-Bromo-N-methoxy-N-methylisonicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-N-methoxy-N-methylisonicotinamide
  • CAS: 656257-69-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide

Foreword: The Strategic Importance of Weinreb Amides in Modern Synthesis In the landscape of synthetic organic chemistry, the pursuit of selective and high-yield transformations is paramount. Among the myriad of function...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Weinreb Amides in Modern Synthesis

In the landscape of synthetic organic chemistry, the pursuit of selective and high-yield transformations is paramount. Among the myriad of functional groups available to the modern chemist, the N-methoxy-N-methylamide, or Weinreb amide, stands out for its remarkable utility and reliability. First introduced in 1981 by Steven M. Weinreb and Steven Nahm, this functional group has become an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of ketones and aldehydes.[1][2]

The primary advantage of the Weinreb amide lies in its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[2][3][4] This intermediate resists the common problem of over-addition, which plagues similar reactions with more reactive acyl donors like esters or acid chlorides.[1][4] The intermediate remains intact until a deliberate aqueous workup liberates the desired ketone, preventing the formation of tertiary alcohol byproducts. This controlled reactivity makes the Weinreb amide a cornerstone in the synthesis of complex natural products and active pharmaceutical ingredients.[1]

This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, functionally rich Weinreb amide: 2-Bromo-N-methoxy-N-methylisonicotinamide . This molecule serves as a valuable building block, incorporating a reactive bromine atom on a pyridine ring, which is primed for subsequent cross-coupling reactions, alongside the versatile Weinreb amide functionality. We will dissect the synthesis from its foundational precursors to the final, purified product, emphasizing the rationale behind procedural choices and providing detailed, actionable protocols for the research scientist.

Retrosynthetic Analysis and Strategic Planning

A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule, 2-Bromo-N-methoxy-N-methylisonicotinamide, is an amide. The most direct and robust disconnection is at the amide C-N bond, revealing the two primary synthons: an activated derivative of 2-bromoisonicotinic acid and N,O-dimethylhydroxylamine.

G TM Target Molecule: 2-Bromo-N-methoxy-N-methylisonicotinamide Disconnection Amide C-N Bond Disconnection TM->Disconnection Retrosynthesis Acid 2-Bromoisonicotinic Acid Disconnection->Acid Amine N,O-Dimethylhydroxylamine Disconnection->Amine Precursors Key Precursors

Figure 1: Retrosynthetic disconnection of the target molecule.

This analysis leads to a straightforward synthetic strategy: the coupling of 2-bromoisonicotinic acid with N,O-dimethylhydroxylamine. The core challenge lies in the activation of the carboxylic acid to facilitate the amidation reaction efficiently and without side reactions.

Starting Materials: Sourcing and Preparation

2.1. 2-Bromoisonicotinic Acid This is a readily available commercial starting material.[5][6][7][8] For drug development and research purposes, sourcing from a reputable chemical supplier is the most efficient route. However, should a de novo synthesis be required, a common laboratory preparation involves the oxidation of 2-bromo-3-methylpyridine using a strong oxidizing agent like potassium permanganate (KMnO₄).[5]

2.2. N,O-Dimethylhydroxylamine Hydrochloride This reagent is the cornerstone of Weinreb amide synthesis. It is almost universally used as its hydrochloride salt, [MeO(Me)NH•HCl], which is a stable, crystalline solid that is easier to handle and store than the free amine.[1] It is commercially available from numerous suppliers.[9] Its synthesis can be achieved through the methylation of hydroxylamine derivatives, though this is rarely necessary for standard laboratory applications.[9][10]

The Core Transformation: Weinreb Amidation

The conversion of a carboxylic acid to a Weinreb amide is a well-established transformation. The most common and reliable method proceeds through an acyl chloride intermediate. This two-step, one-pot procedure ensures high activation of the carboxyl group, leading to excellent yields.

Mechanism of Acyl Chloride Formation and Amidation
  • Activation: The carboxylic acid (2-bromoisonicotinic acid) is first converted to a highly reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent can depend on the scale and sensitivity of the substrate; oxalyl chloride is often preferred for smaller scales as its byproducts (CO, CO₂) are gaseous and easily removed.[11]

  • Nucleophilic Acyl Substitution: The generated 2-bromoisonicotinoyl chloride is not isolated. In the same pot, N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or pyridine) are added. The base serves two purposes: it deprotonates the hydroxylamine hydrochloride to generate the free nucleophile, and it scavenges the HCl produced during the amidation reaction.[11] The free N,O-dimethylhydroxylamine then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the target Weinreb amide after the loss of a chloride ion.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 2-Bromoisonicotinic Acid reagent1 SOCl₂ or (COCl)₂ in DCM/DMF (cat.) start->reagent1 intermediate 2-Bromoisonicotinoyl Chloride (in situ) reagent1->intermediate reagent2 MeO(Me)NH•HCl Triethylamine (Base) in DCM, 0 °C to RT intermediate->reagent2 product 2-Bromo-N-methoxy-N-methylisonicotinamide reagent2->product

Figure 2: High-level workflow for the synthesis.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide on a 10 mmol scale.

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Bromoisonicotinic Acid202.0110.02.02 g1.0
Oxalyl Chloride126.9312.00.88 mL1.2
N,O-Dimethylhydroxylamine HCl97.5411.01.07 g1.1
Triethylamine (TEA)101.1925.03.48 mL2.5
Dichloromethane (DCM)--~50 mL-
N,N-Dimethylformamide (DMF)--1 drop (catalytic)-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-bromoisonicotinic acid (2.02 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 30 mL) to the flask. Stir the resulting suspension. Add one drop of N,N-dimethylformamide (DMF) to act as a catalyst.

  • Acyl Chloride Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (0.88 mL, 12.0 mmol) dropwise over 10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and the vigorous evolution of CO and CO₂ gas.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction is complete when the suspension becomes a clear solution and gas evolution ceases. This indicates the complete formation of the soluble acyl chloride.

  • Reagent Preparation for Amidation: In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) in anhydrous DCM (20 mL).

  • Amidation: Cool the acyl chloride solution back down to 0 °C. Add the suspension of N,O-dimethylhydroxylamine hydrochloride to the reaction flask in one portion.

  • Base Addition: Slowly add triethylamine (3.48 mL, 25.0 mmol) dropwise to the stirring reaction mixture at 0 °C over 15 minutes. A white precipitate of triethylammonium chloride will form. Trustworthiness Check: Using a slight excess of the amine and a larger excess of the base ensures the reaction goes to completion and that all generated HCl is neutralized, protecting the acid-sensitive product.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the acyl chloride.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine all organic layers and wash sequentially with 1 M HCl (30 mL), saturated aqueous NaHCO₃ solution (30 mL), and finally with brine (30 mL). Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted starting acid.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate). This will yield 2-Bromo-N-methoxy-N-methylisonicotinamide as a pure product.

Analytical Characterization of the Final Product

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.[12]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation.[12][13]

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Expect three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the three protons on the pyridine ring. The bromine atom and the amide group will influence their chemical shifts and coupling patterns (doublets and doublets of doublets).

    • N-methoxy Protons (CH₃O-): A sharp singlet around δ 3.6-3.8 ppm, integrating to 3 protons.

    • N-methyl Protons (CH₃N-): A sharp singlet around δ 3.2-3.4 ppm, integrating to 3 protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

    • Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm), including the carbon bearing the bromine atom (which will be shifted upfield compared to its non-brominated analog).

    • N-methoxy Carbon (-OCH₃): A signal around δ 61-63 ppm.

    • N-methyl Carbon (-NCH₃): A signal around δ 33-35 ppm.

4.2. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition.

  • Technique: Electrospray Ionization (ESI) is typically used.

  • Expected Mass: The molecular formula is C₈H₉BrN₂O₂. The analysis should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

    • Expected [M+H]⁺ for C₈H₉⁷⁹BrN₂O₂: 245.00

    • Expected [M+H]⁺ for C₈H₉⁸¹BrN₂O₂: 247.00

4.3. Chromatographic Purity

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring and to determine the appropriate solvent system for column chromatography. The product should appear as a single spot under UV light.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically employed.[14] Purity should ideally be >98% for use in further synthetic steps.

Safety and Handling

  • Chlorinating Agents: Oxalyl chloride and thionyl chloride are toxic, corrosive, and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Solvents: Dichloromethane is a suspected carcinogen and should be handled with care in a fume hood.

  • Bases: Triethylamine and pyridine are flammable, toxic, and have strong, unpleasant odors. Handle in a fume hood.

  • General Precautions: Always wear appropriate PPE. Ensure all glassware is dry before use, especially for the acyl chloride formation step, to prevent violent reactions and reagent decomposition.

References

  • Weinreb ketone synthesis - Wikipedia. [Link]

  • Mahdavi, M., & Khalid, M. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google P
  • Gunda, V., & Sureshbabu, V. V. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. [Link]

  • Organic Syntheses Procedure. [Link]

  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation - ChemSpider Synthetic Pages. [Link]

  • N,O-Dimethylhydroxylamine - Wikipedia. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]

  • Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
  • Weinreb Ketone Synthesis - Organic Chemistry Portal. [Link]

  • 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem. [Link]

  • How can I synthesize 2- or 3- substituted isonicotinoyl chloride? - ResearchGate. [Link]

  • Marques, M. M. B. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Chemistry (pp. 379-432). ESA-IPB. [Link]

  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed. [Link]

Sources

Exploratory

Elucidating the Mechanism of Action for Novel Chemical Entities: A Technical Guide Using 2-Bromo-N-methoxy-N-methylisonicotinamide as a Case Study

Abstract The identification of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology.[1][2] It provides the critical understanding needed for rational drug design, predicts...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology.[1][2] It provides the critical understanding needed for rational drug design, predicts potential side effects, and is essential for regulatory approval.[1][3] This guide outlines a comprehensive, multi-phased strategic framework for elucidating the MoA of a novel chemical entity. While centered on the hypothetical bioactive properties of 2-Bromo-N-methoxy-N-methylisonicotinamide—a compound for which no public bioactivity data currently exists—the principles and methodologies described herein are universally applicable.[4] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical workflows for robust MoA determination.

Introduction: The Challenge of a Novel Compound

2-Bromo-N-methoxy-N-methylisonicotinamide is a defined chemical structure, cataloged with CAS Number 656257-69-1.[4] Its name suggests it is a derivative of isonicotinic acid, a common scaffold in medicinal chemistry. However, a thorough review of public scientific literature and databases reveals its primary context as a synthetic intermediate or a cataloged chemical, with no published data on its biological effects or molecular targets.[4][5]

This lack of information presents a common scenario in drug discovery: a novel compound, perhaps identified through phenotypic screening, shows a desirable biological effect, but its underlying mechanism is unknown.[6][7][8] The term "mechanism of action" refers to the specific molecular interaction through which a compound produces its pharmacological effect, distinct from the "mode of action," which describes the broader physiological or cellular changes.[1] This guide will walk through the systematic process of identifying this precise molecular mechanism.

Phase I: Target Identification and Hypothesis Generation

The initial and most critical step is to identify the direct molecular target(s) of the compound.[9] This phase employs a range of computational and experimental techniques to generate and narrow down hypotheses.[10]

Initial Screening and Computational Approaches

Before engaging in resource-intensive experimental studies, computational methods can provide initial hypotheses.[11] These in silico techniques predict potential targets by analyzing large datasets.[10]

  • Ligand-Based Virtual Screening: This method compares the structure of 2-Bromo-N-methoxy-N-methylisonicotinamide to libraries of compounds with known biological targets.[11] Structural similarities can suggest that the novel compound might share a target with a known active molecule.

  • Phenotypic Screening: If the compound was identified through a phenotypic screen (e.g., it inhibits cancer cell growth), this initial finding guides the selection of relevant biological systems for further testing.[6][12] High-throughput screening against a panel of cell lines or in specific disease models can refine the phenotypic fingerprint.[13][14]

Experimental Target Identification

Direct experimental approaches are essential to "fish" for the target protein from a complex biological sample.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful biochemical method for target discovery.[3][15] The compound of interest is immobilized on a solid support to create an "affinity column."[3] A cell lysate is then passed through this column.[3] Proteins that bind specifically to the compound are captured, while non-binding proteins are washed away.[3] The captured proteins are then eluted and identified using high-resolution mass spectrometry.[15][16]

  • Chemical Proteomics Approaches: Techniques like Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP) rely on the principle that a protein's stability changes upon ligand binding.[8][17]

    • DARTS: In this method, cell lysates are treated with the compound and then subjected to limited proteolysis. A protein that binds the compound will often have a conformational change that makes it more or less susceptible to being cleaved by proteases.[17]

    • TPP: This technique leverages the fact that ligand binding typically increases the thermal stability of a protein.[8] It is the basis for the Cellular Thermal Shift Assay (CETSA).[8][18]

Workflow for Phase I: Target Identification

The following diagram illustrates the integrated workflow for identifying potential molecular targets.

G cluster_0 Phase I: Target Identification Compound 2-Bromo-N-methoxy-N- methylisonicotinamide InSilico Computational Screening (Virtual Screening, etc.) Compound->InSilico Phenotypic Phenotypic Screening (e.g., Cell Viability Assays) Compound->Phenotypic ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) Compound->ACMS Immobilized Bait ChemProteomics Chemical Proteomics (DARTS, TPP) Compound->ChemProteomics Test Compound Hypothesis List of Candidate Target Proteins InSilico->Hypothesis Phenotypic->ACMS Guides Lysate Choice Phenotypic->ChemProteomics Guides Cell System Choice ACMS->Hypothesis ChemProteomics->Hypothesis

Caption: Workflow for generating a list of candidate targets.

Phase II: Target Validation and Engagement

Once a list of candidate targets is generated, the next crucial step is to validate which of these are genuinely responsible for the compound's biological effects and to confirm direct binding in a cellular context.[12][19]

Genetic Validation Techniques

Genetic methods are the gold standard for validating that a specific target is responsible for a compound's phenotype.[19] These techniques involve manipulating the expression of the target gene to see if it mimics or alters the effect of the compound.[19]

  • RNA Interference (RNAi) and CRISPR: Using siRNA or shRNA to knock down the expression of the candidate target protein, or using CRISPR/Cas9 to knock out the gene entirely, should recapitulate the phenotype observed with the compound if the target is correct.[17][19] Conversely, cells lacking the target should become resistant to the compound.[7]

Cellular Target Engagement Assays

Confirming that the compound physically interacts with its target inside intact cells is a critical validation step.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[18][20][21]

  • Principle of CETSA: The binding of a drug to its target protein stabilizes the protein, making it more resistant to heat-induced denaturation.[18][20][22]

  • Workflow: Intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures.[22] After heating, the cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting.[21][22] A positive shift in the melting temperature (Tagg) of the protein in compound-treated cells confirms target engagement.[22]

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture the chosen cell line (e.g., HEK293) to ~80% confluency. Treat cells with various concentrations of 2-Bromo-N-methoxy-N-methylisonicotinamide or DMSO (vehicle control) for 1 hour at 37°C.[23]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[22][23]

  • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles). Pellet the precipitated/aggregated proteins by high-speed centrifugation (e.g., ≥12,000 x g).[23]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration for all samples.[20]

  • Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the candidate target protein.[21]

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature to generate melting curves. A shift in the curve for compound-treated samples indicates target engagement.[22]

Technique Principle Application in MoA Studies
RNAi/CRISPR Genetic knockdown or knockout of the target gene.[19]Validates if the target is necessary for the compound's phenotypic effect.
CETSA Ligand binding increases the thermal stability of the target protein.[18]Confirms direct binding of the compound to the target in intact cells.[20][23]
AC-MS Immobilized compound captures binding proteins from lysate.[3]Unbiased identification of potential binding partners.[15]

Phase III: Elucidation of Downstream Signaling Pathways

After identifying and validating the direct target, the next step is to understand the downstream consequences of the compound-target interaction. This involves mapping the signaling pathways that are modulated.[24]

Transcriptomic and Proteomic Profiling
  • RNA-Sequencing (RNA-Seq): This technique provides a global snapshot of gene expression changes in response to compound treatment.[25][26] By analyzing which genes are up- or down-regulated, researchers can infer which pathways are affected.[27][28] For example, if genes involved in a specific metabolic pathway are consistently altered, it strongly suggests the compound's MoA involves modulating that pathway.[25]

  • Phospho-Proteomics: Many signaling pathways are regulated by protein phosphorylation. Using mass spectrometry-based proteomics to quantify changes in protein phosphorylation after compound treatment can directly map the activated or inhibited signaling cascades.

Hypothetical Signaling Pathway

Let's hypothesize that 2-Bromo-N-methoxy-N-methylisonicotinamide (hypothetically named "BROMINAMIDE") is found to inhibit Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer.[29] NNMT catalyzes the methylation of nicotinamide (NAM).[29] Inhibition of NNMT would lead to specific downstream effects.

G cluster_1 Hypothetical MoA of BROMINAMIDE Compound BROMINAMIDE (2-Bromo-N-methoxy-N- methylisonicotinamide) Target NNMT Compound->Target Inhibits SAH SAH Target->SAH Produces MNA 1-MNA Target->MNA Produces NAD NAD+ Pool Target->NAD Consumes NAM, Reduces NAD+ Precursor SAM SAM SAM->Target NAM Nicotinamide (NAM) NAM->Target Sirtuins Sirtuins NAD->Sirtuins Activates Metabolism Altered Cellular Metabolism & Epigenetics Sirtuins->Metabolism

Caption: Hypothetical pathway of NNMT inhibition by BROMINAMIDE.

Conclusion

Determining the mechanism of action for a novel compound like 2-Bromo-N-methoxy-N-methylisonicotinamide is a systematic, multi-disciplinary endeavor. It begins with broad, unbiased screening to identify potential targets, followed by rigorous genetic and biophysical validation to confirm the direct target and its engagement within a cellular context. Finally, downstream pathway analysis using 'omics' technologies reveals the functional consequences of this engagement. This integrated approach transforms a bioactive "hit" from a phenotypic screen into a well-understood lead compound with a clear molecular mechanism, paving the way for further preclinical and clinical development.

References

  • Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development.
  • MtoZ Biolabs.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Computational analyses of mechanism of action (MoA)
  • Chemspace. (2025, December 8).
  • Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. (2024, October 16).
  • Danaher Life Sciences.
  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect.
  • The Art of Finding the Right Drug Target: Emerging Methods and Str
  • Ardigen. (2026, February 5). What is Target Identification in Drug Discovery? AI & Therapeutic Insights.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Virscidian. What Is Affinity Selection-Mass Spectrometry?.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009, June 9). PubMed.
  • Designing Successful RNA-Seq Experiments for Drug Discovery: A Str
  • How can we use RNA sequencing to figure out how a drug works?. (2023, May 22). RNA-Seq Blog.
  • How can we use RNA sequencing to figure out how a drug works?. (2023, May 19). YouTube.
  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC.
  • Lab Manager. (2023, October 9). Leveraging RNA Sequencing in Pharmaceutical Research.
  • Creative Biolabs.
  • University of Cambridge. Application of the cellular thermal shift assay (CETSA)
  • Target identification and validation in research. (2024, March 3). World Journal of Biology Pharmacy and Health Sciences.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020, March 1).
  • Walsh Medical Media. (2024, January 25). Decoding the Mechanism and Site of Action of Drug Molecules Opinion.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • AstraZeneca Open Innovation.
  • Determining Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry. (n.d.).
  • Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. (2017, June 29). PubMed.
  • Drug Action Mechanisms and their Relevance for Therapeutics. (n.d.). Scholars Research Library.
  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022, April 18). ASM Journals.
  • Sigma-Aldrich. 2-Bromo-N-methoxy-N-methylisonicotinamide | 656257-69-1.
  • CymitQuimica. 2-Bromo-N-methoxy-N-methyl-acetamide.
  • Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). (n.d.).
  • 2-Bromo-N-methoxy-N-methylacetamide | C4H8BrNO2 | CID 10866961. (n.d.). PubChem.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2022, May 30). MDPI.
  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. (2025, April 8).
  • Kinetic Mechanism of Nicotinamide N-Methyltransferase. (2018, September 25). PubMed.
  • Michael acceptor molecules in natural products and their mechanism of action. (n.d.). Frontiers.
  • Molecular Mechanism of Action of Neonicotinoid Insecticides. (2023, March 13). MDPI.

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

troubleshooting failed reactions with 2-Bromo-N-methoxy-N-methylisonicotinamide

Technical Support Center: 2-Bromo-N-methoxy-N-methylisonicotinamide Welcome to the technical support center for 2-Bromo-N-methoxy-N-methylisonicotinamide. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-N-methoxy-N-methylisonicotinamide

Welcome to the technical support center for 2-Bromo-N-methoxy-N-methylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactions involving this versatile bifunctional reagent. The unique structure, featuring both a reactive 2-bromopyridine moiety and a stable Weinreb amide, presents distinct opportunities and challenges in synthetic chemistry. This document offers field-proven insights and solutions to ensure the success of your experiments.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromopyridine core is an excellent substrate for forming carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. However, failures often arise from a few common, addressable issues.

dot

Troubleshooting_CrossCoupling General Troubleshooting Workflow for Cross-Coupling Reactions cluster_sm_not_consumed SM Not Consumed: Reaction Did Not Initiate cluster_sm_consumed SM Consumed: Side Reactions Dominating start Reaction Failed (Low or No Yield) check_sm Is Starting Material (SM) Consumed? (TLC/LCMS) start->check_sm catalyst 1. Catalyst System Integrity check_sm->catalyst No side_rxns Identify Byproducts (LCMS/NMR) check_sm->side_rxns Yes reagents 2. Reagent & Solvent Quality catalyst_sol Solution: - Use fresh Pd catalyst & ligand. - Ensure appropriate Pd:ligand ratio. - Consider a pre-formed Pd(0) catalyst. catalyst->catalyst_sol conditions 3. Reaction Conditions reagents_sol Solution: - Use anhydrous, degassed solvents. - Verify purity of boronic acid/alkyne. - Use fresh, finely ground base. reagents->reagents_sol conditions_sol Solution: - Increase temperature incrementally. - Ensure rigorous inert atmosphere. - Check reactant concentrations. conditions->conditions_sol homocoupling Homocoupling of Boronic Acid/Alkyne side_rxns->homocoupling debromination Debromination (Protodehalogenation) side_rxns->debromination homocoupling_sol Solution: - Improve degassing (freeze-pump-thaw). - Use Pd(0) source (e.g., Pd(PPh3)4). - Reduce Cu(I) loading (Sonogashira). - Slow addition of coupling partner. homocoupling->homocoupling_sol debromination_sol Solution: - Use milder base. - Lower reaction temperature. - Ensure high-purity reagents to avoid hydride sources. debromination->debromination_sol

Caption: General troubleshooting workflow for low or no product yield.

A. Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with 2-Bromo-N-methoxy-N-methylisonicotinamide is showing low to no yield. What are the primary causes?

Answer: A failed Suzuki coupling can typically be traced to one of three areas: the catalyst system, the reagents/solvents, or the reaction conditions.

  • Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or decomposes, the reaction will stall.

    • Cause: Oxidation of phosphine ligands or the palladium catalyst itself. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to Pd(0), which can be inefficient.[1]

    • Solution: Use fresh, high-quality catalyst and ligands stored under an inert atmosphere. For sluggish reactions, consider starting with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the reduction step.[2] The electron-deficient nature of the pyridine ring coupled with the bromine at the 2-position generally facilitates oxidative addition; however, a sufficiently electron-rich and bulky phosphine ligand (e.g., from the Buchwald ligand portfolio) can be beneficial.[3]

  • Sub-Optimal Reagents and Solvents: The integrity of your supporting cast is as important as the catalyst.

    • Cause: The presence of oxygen or water can lead to catalyst deactivation and unwanted side reactions.[2] Oxygen facilitates the oxidative homocoupling of boronic acids, a common and wasteful side reaction.[1][4]

    • Solution: Ensure all solvents are anhydrous (if required) and rigorously degassed. The most effective methods are 3-4 cycles of freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2][4] The choice of base is also critical; inorganic bases like K₂CO₃ or K₃PO₄ are commonly effective for activating the boronic acid.[4][5]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.

    • Cause: This side reaction can be promoted by excessive heat or a strongly basic aqueous environment.

    • Solution: If protodeboronation is suspected, consider using a boronate ester (e.g., a pinacol ester), which is more stable and releases the boronic acid more slowly.[4] Alternatively, running the reaction at a lower temperature for a longer duration may minimize this pathway.

ParameterRecommended Starting PointNotes
Palladium Source PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ is often effective for heteroaryl bromides.[6]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Must be finely powdered and dry.
Solvent 1,4-Dioxane/H₂O (4:1) or DMESolvents must be rigorously degassed.[2][7]
Temperature 80-100 °CHigher temperatures may be needed but can increase side reactions.[7]
Atmosphere Strict Nitrogen or ArgonMaintain an inert atmosphere throughout the reaction.[4]
B. Sonogashira Coupling

Question: I'm attempting a Sonogashira coupling, but I'm only recovering starting material or observing significant alkyne homocoupling (Glaser-Hay reaction). What's going wrong?

Answer: Sonogashira couplings are notoriously sensitive to oxygen and catalyst integrity.

  • Catalyst System Failure: Both the palladium and copper catalysts are essential and can be easily deactivated.

    • Cause: The Pd(0) catalyst can be oxidized by air. The Cu(I) cocatalyst is also readily oxidized to Cu(II), which is ineffective for the Sonogashira cycle and can promote alkyne homocoupling.[8]

    • Solution: Use fresh, high-purity Pd and Cu(I) salts (e.g., CuI). Ensure a strictly inert atmosphere is maintained from setup to workup.[8]

  • Excessive Homocoupling: The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is the most common side reaction.[8]

    • Cause: This is primarily driven by the presence of oxygen and can be exacerbated by high concentrations of the Cu(I) catalyst.[8]

    • Solution: First, perfect your degassing technique for all solvents and reagents. Second, add the terminal alkyne slowly to the reaction mixture (e.g., via syringe pump) to keep its instantaneous concentration low. Finally, you can often reduce the Cu(I) loading or even switch to a copper-free protocol, which can be effective for some substrates.[8]

  • Reaction Conditions: Aryl bromides are less reactive than iodides and often require more forcing conditions.

    • Cause: Insufficient thermal energy may prevent the rate-limiting oxidative addition step from occurring efficiently.[9]

    • Solution: Increase the reaction temperature, often in the range of 80-100 °C.[10][11] Using a sealed tube or microwave reactor can be advantageous for volatile alkynes. For particularly stubborn couplings, a more electron-rich and bulky phosphine ligand (e.g., XPhos, dppf) can facilitate the oxidative addition step.[8][9]

Part 2: Troubleshooting Reactions of the Weinreb Amide

The N-methoxy-N-methylamide (Weinreb amide) functionality is a powerful tool for the controlled synthesis of ketones and aldehydes. Its unique mechanism prevents the common problem of over-addition by forming a stable chelated intermediate.[12][13][14]

dot

Caption: The chelated intermediate protects the ketone from over-addition.

Question: My attempt to synthesize a ketone using a Grignard reagent resulted in a low yield and recovery of starting material. What went wrong?

Answer: This issue usually points to problems with the organometallic reagent or the reaction setup.

  • Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air.

    • Cause: An old or improperly handled Grignard reagent may have a lower-than-expected titer (concentration) due to reaction with atmospheric water or CO₂.

    • Solution: Use a fresh bottle of the Grignard reagent or one that has been recently titrated. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strict inert atmosphere.

  • Reaction Temperature: While the chelated intermediate is stable, the initial addition requires appropriate conditions.

    • Cause: Very low temperatures (e.g., below -40 °C) can make the addition sluggish. Conversely, high temperatures can promote side reactions.

    • Solution: A common starting point is to add the Grignard reagent at 0 °C or -20 °C and then allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC or LCMS to determine the optimal time and temperature.

Question: I'm trying to reduce the Weinreb amide to an aldehyde, but I'm seeing the corresponding alcohol (over-reduction) or no reaction. How can I improve selectivity?

Answer: Achieving selective reduction to the aldehyde requires careful choice of reducing agent and precise control of stoichiometry.

  • Choice of Reducing Agent: Not all hydride sources are equal.

    • Cause: Potent reducing agents like LiAlH₄ can easily over-reduce the aldehyde product to an alcohol if not used in stoichiometric amounts and at low temperatures.[13]

    • Solution: Diisobutylaluminium hydride (DIBAL-H) is often an excellent choice for this transformation as its bulky nature helps prevent over-reduction.[15] LiAlH₄ can be effective, but requires careful control of stoichiometry (typically 1.0-1.2 equivalents) and maintaining a low temperature (e.g., -78 °C) throughout the addition and reaction time.

  • Workup Procedure: The aldehyde is only released from the stable intermediate during workup.

    • Cause: An improper or prolonged workup can lead to degradation of the desired aldehyde.

    • Solution: The reaction should be quenched at low temperature, typically by slow addition of a reagent like Rochelle's salt solution or dilute acid. Ensure the workup is performed efficiently to isolate the aldehyde promptly.

Reducing AgentTypical ConditionsOutcome & Comments
LiAlH₄ 1.0-1.2 eq, THF, -78 °C to 0 °CAldehyde. High risk of over-reduction to alcohol if excess reagent or higher temperature is used.[12]
DIBAL-H 1.2-1.5 eq, THF or CH₂Cl₂, -78 °CAldehyde. Generally more selective than LiAlH₄, lower risk of over-reduction.[15]
Super-Hydride® 1.2 eq, THF, -78 °CAldehyde. Can be a good alternative for sterically hindered amides.

Part 3: Troubleshooting Halogen-Metal Exchange

Question: I am attempting a Br-Li exchange on the 2-position using n-BuLi or t-BuLi, but upon quenching with an electrophile, I only recover the protonated (debrominated) starting material. Why is it failing?

Answer: This is a classic symptom of trace amounts of water in the reaction system.

  • Inadequate Anhydrous Technique: Organolithium reagents are exceptionally strong bases and will react instantly with any available proton source, with water being the most common culprit.

    • Cause: Water adsorbed on the surface of the glassware, dissolved in the solvent, or introduced from a "wet" inert gas stream.[16]

    • Solution: The "Belt and Braces" Approach:

      • Glassware: Oven-dry all glassware (including stir bars and needles) at >120 °C for several hours and cool in a desiccator immediately before use. Flame-dry the assembled apparatus under high vacuum and backfill with a high-purity inert gas (Argon is preferred over Nitrogen).

      • Solvent: Use a freshly distilled solvent from an appropriate drying agent (e.g., THF from sodium/benzophenone) or a newly opened bottle of high-quality anhydrous solvent packaged under an inert atmosphere.

      • Reagents: Ensure the starting material is anhydrous. Use a fresh, reputable source of organolithium reagent. If in doubt, titrate the n-BuLi solution.

      • Procedure: Maintain a positive pressure of inert gas throughout the experiment. Perform all liquid transfers via gas-tight syringes or cannula.

  • Reaction Time and Temperature: Br-Li exchange on electron-deficient systems like pyridines is extremely fast, even at -78 °C.[16]

    • Cause: Letting the organolithium intermediate sit for too long before adding the electrophile can increase the chance of it reacting with trace impurities or undergoing rearrangement pathways (a "halogen dance").[16][17]

    • Solution: Add the electrophile shortly after the n-BuLi addition is complete (e.g., within 5-15 minutes). For sensitive substrates, it can even be beneficial to add the organolithium reagent to a solution containing both the substrate and the electrophile (Barbier conditions), although this is not always feasible.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Bromo-N-methoxy-N-methylisonicotinamide? A1: The material is typically a liquid and should be stored at room temperature in a tightly sealed container. While it is a relatively stable compound, prolonged exposure to moisture could potentially lead to slow hydrolysis of the Weinreb amide.

Q2: Is the Weinreb amide functional group stable under typical cross-coupling conditions? A2: Generally, yes. The Weinreb amide is known to be robust and is stable to the basic conditions and elevated temperatures often employed in Suzuki and Sonogashira reactions. It is also stable to many other standard synthetic transformations.[15]

Q3: My starting material appears discolored. How can I purify it? A3: If you suspect impurities (such as the corresponding isonicotinic acid from hydrolysis), purification can be achieved via column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol gradient. Alternatively, an acidic wash during a liquid-liquid extraction could remove basic impurities, while a basic wash (e.g., with aq. NaHCO₃) could remove any acidic byproducts.

Q4: What analytical techniques are best for monitoring these reactions? A4: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product. For more quantitative analysis and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. ¹H NMR of an aliquot from the reaction mixture can also provide definitive structural information.

Part 5: Reference Experimental Protocol

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-N-methoxy-N-methylisonicotinamide (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 v/v mixture) via syringe. The total concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts and the catalyst. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

  • Weinreb, S. M.; Nahm, S. N,O-dimethylhydroxylamides: a new reagent for the synthesis of ketones. Tetrahedron Letters. [Link]

  • ResearchGate. Screening of palladium catalysts for the Suzuki coupling... Table from publication. [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? User Discussion. [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. [Link]

  • Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? User Discussion. [Link]

  • Reddit r/Chempros. I'm incapable of lithiating a simple bromopyridine and it's driving me insane. User Discussion. [Link]

  • ResearchGate. Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. Request PDF. [Link]

  • J-STAGE. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]

  • ResearchGate. 2-Lithiopyridine. Request PDF. [Link]

  • Reddit r/chemistry. Question about working with Weinreb amide resin. User Discussion. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. Educational Resource. [Link]

  • Reddit r/Chempros. Sonogashira troubleshooting help needed. User Discussion. [Link]

  • ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. Publication Details. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Educational Resource. [Link]

  • eScholarship.org, UC Santa Barbara. Thesis: New Methods in Amine Synthesis. Doctoral Thesis. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low... User Discussion. [Link]

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Pre-print. [Link]

  • ACS Publications. Weinreb amides. Organic Process Research & Development. [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Publication Details. [Link]

  • Reddit r/OrganicChemistry. Weinreb amide workup extraction issues. User Discussion. [Link]

  • Molbase. 2-bromo-N-methoxy-N-methyl-isonicotinamide. Product Listing. [Link]

  • ACS Publications. Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry. [Link]

  • PubMed. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry. [Link]

  • PubChem. 2-Bromo-N-methoxy-N-methylacetamide. Compound Summary. [Link]

  • Google Patents. Purification of nicotinamide.
  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. [Link]

  • Google Patents. Process for the purification of nicotinic acid amide I.
  • PubMed. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Analytical Biochemistry. [Link]

  • University of Arizona Libraries. Identification and characterization of the hydrolysis products in TMOS and MTMS monomers... Thesis. [Link]

  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane. Educational Resource. [Link]

  • MDPI. Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark. Materials. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Research. [Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Bromo-N-methoxy-N-methylisonicotinamide Synthesis

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-N-methoxy-N-methylisonicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-N-methoxy-N-methylisonicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the challenges of this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the most common initial checks I should perform?

Answer: A low or non-existent yield in an amide coupling reaction typically points to issues with one of three areas: starting materials, reagents, or reaction environment.

  • Purity of Starting Materials: Verify the purity of your 2-bromoisonicotinic acid and N,O-dimethylhydroxylamine hydrochloride. The presence of residual water or other nucleophilic impurities in the carboxylic acid can consume the activating agent. The hydrochloride salt of the amine must be fully neutralized by the base for it to be an effective nucleophile.

  • Reagent Quality: Coupling reagents and bases degrade over time, especially if not stored under anhydrous conditions. Use freshly opened bottles or recently purchased, high-purity reagents whenever possible. Carbodiimides like EDC and DCC are particularly sensitive to moisture.[1][2]

  • Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Moisture will readily quench activated intermediates and hydrolyze the coupling reagents.

  • Stoichiometry: Double-check the molar equivalents of all reagents. A common error is miscalculating the amount of base needed to neutralize the N,O-dimethylhydroxylamine hydrochloride and facilitate the coupling.

Question: I've confirmed my starting materials and environment are sound. Could my choice of coupling agent be the problem?

Answer: Absolutely. The choice of coupling agent is critical and depends on the specific substrate and desired reaction conditions. 2-bromoisonicotinic acid is an electron-deficient heterocyclic carboxylic acid, which can influence its reactivity.

Coupling AgentTypical Conditions & Co-reagentAdvantagesDisadvantages
HATU/HBTU 2.0-2.5 eq. of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (DMF, DCM)High reactivity, fast reaction times, low racemization for chiral substrates. Byproducts are water-soluble.[3]Higher cost, can be sensitive to moisture.
EDC / HOBt 1.1-1.5 eq. EDC, 1.1-1.5 eq. HOBt, base (DIPEA or NMM) in DCM or DMFCost-effective, byproducts are water-soluble, making for an easy workup.[4]Can be slower than uronium-based reagents. HOBt has safety/handling considerations.
SOCl₂ or (COCl)₂ Convert acid to acid chloride first, then react with amine and a base (e.g., Pyridine, TEA)Highly reactive intermediate (acyl chloride), very cost-effective.Harsher conditions (may not be suitable for sensitive substrates), generates corrosive HCl gas.[5][6]
P[NCH₃(OCH₃)]₃ Direct reaction between the carboxylic acid and the reagent in a solvent like toluene.[7][8]Powerful, direct conversion under mild conditions, excellent yields even for hindered acids.[7][8][9]Reagent is not as commonly available as standard coupling agents.

If you are experiencing low yields, switching to a more powerful uronium-based reagent like HATU is often a successful strategy.

Issue 2: Significant Impurity Formation

Question: My crude reaction mixture shows several major byproducts alongside my desired Weinreb amide. What are they likely to be and how can I prevent them?

Answer: Impurity profiles can reveal much about what is going wrong in the reaction. The most common impurities in this synthesis are unreacted starting material, symmetrical anhydride, and coupling agent-derived byproducts.

Troubleshooting Impurity Formation

Caption: A decision tree for diagnosing and resolving common impurity issues.

  • Symmetrical Anhydride: This forms when two molecules of 2-bromoisonicotinic acid react with an activated intermediate before the N,O-dimethylhydroxylamine can. This is often caused by slow amine addition or insufficient amine nucleophilicity. Solution: Try adding the carboxylic acid slowly to the mixture of the amine, base, and coupling agent. This ensures the amine is present to trap the activated acid as it forms.

  • Coupling Agent Byproducts: If you are using a carbodiimide like DCC or EDC, the corresponding urea (DCU or EDU) will be a major byproduct.[1][4] DCU is poorly soluble in most organic solvents and can often be removed by filtration. EDU and byproducts from HATU/HBTU are typically water-soluble and can be removed with an aqueous workup.[3]

Issue 3: Reaction Stalls or Fails to Reach Completion

Question: My reaction starts, but TLC/LCMS analysis shows it stalls with significant starting material remaining, even after an extended time. What could be the cause?

Answer: A stalled reaction, assuming the reagents are active, often points to a problem with the base or the formation of an unreactive species.

  • Insufficient Base: Remember that N,O-dimethylhydroxylamine is typically used as its hydrochloride salt. You need at least one equivalent of base to neutralize the salt and a second equivalent to act as a proton scavenger during the amide bond formation. Using 2.0 to 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard practice.

  • Base Nucleophilicity: While TEA is common, it can sometimes act as a nucleophile, especially with highly reactive intermediates, leading to side products. DIPEA is more sterically hindered and is generally a better choice to avoid this.

  • Salt Formation: The formation of ammonium salts (from your base and liberated HCl) can sometimes cause the reaction mixture to become a thick slurry, impeding effective stirring and reducing reaction rates. Ensure your solvent volume is sufficient to maintain a mobile mixture.

  • Temperature: While most amide couplings are run between 0 °C and room temperature, a stalled reaction may sometimes be pushed to completion with gentle heating (e.g., to 40 °C), provided the starting materials and product are thermally stable.

Part 2: Frequently Asked Questions (FAQs)

Question: What is the most reliable, standard protocol for preparing 2-Bromo-N-methoxy-N-methylisonicotinamide?

Answer: A robust and widely applicable method utilizes HATU as the coupling agent. This protocol generally provides high yields and a clean product profile.

Experimental Protocol: Synthesis via HATU Coupling

Caption: Standard experimental workflow for the synthesis of the target Weinreb amide.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 2-bromoisonicotinic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HATU (1.1 eq.).

  • Add anhydrous DMF to dissolve the solids (concentration approx. 0.2-0.5 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the stirred mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LCMS. It is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (typical eluent: gradient of ethyl acetate in hexanes) to yield the pure product.

Question: Why is a Weinreb amide a useful intermediate? What is the advantage of this functional group?

Answer: The Weinreb-Nahm amide is a privileged functional group in organic synthesis primarily because it allows for the controlled, single addition of strong organometallic nucleophiles (like Grignard or organolithium reagents) to form ketones.[5]

The key is the formation of a stable, chelated tetrahedral intermediate. The methoxy group on the nitrogen atom chelates the metal cation (e.g., Mg²⁺ or Li⁺), stabilizing the intermediate and preventing its collapse and subsequent second addition of the nucleophile, which would lead to an alcohol.[5][6] This intermediate remains stable at low temperatures until an aqueous quench liberates the desired ketone. This avoids the over-addition problem commonly seen when reacting these nucleophiles with esters or acid chlorides.[10]

Question: How should I purify and store the final product?

Answer: Purification: Flash column chromatography on silica gel is the most common method for purifying 2-Bromo-N-methoxy-N-methylisonicotinamide. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The unreacted carboxylic acid starting material can be removed by including a mild base wash (e.g., saturated NaHCO₃ solution) during the aqueous workup, but be cautious as prolonged exposure to base can potentially hydrolyze the amide.

Storage: The product is generally a stable crystalline solid or oil at room temperature. For long-term storage, it is best kept in a cool, dry place, tightly sealed to protect from moisture. While generally robust, Weinreb amides can be hydrolyzed under strongly acidic or basic conditions and are susceptible to reduction by strong hydrides like LiAlH₄.[11]

Question: What are the expected spectroscopic signatures for 2-Bromo-N-methoxy-N-methylisonicotinamide?

Answer: You can confirm the successful synthesis of your product by looking for these key features in its ¹H NMR spectrum:

  • N-OCH₃ (methoxy) protons: A sharp singlet integrating to 3 protons, typically around δ 3.5-3.8 ppm .

  • N-CH₃ (methyl) protons: A sharp singlet integrating to 3 protons, typically around δ 3.3-3.5 ppm .

  • Pyridine Ring Protons: You will observe three distinct signals in the aromatic region (typically δ 7.5-8.7 ppm ) corresponding to the protons on the 2-bromopyridine ring. The specific chemical shifts and coupling patterns will depend on the substitution pattern.

The appearance of the two distinct singlets for the methoxy and methyl groups is a strong indicator of product formation.

References

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?. [Link]

  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. ACS Publications. [Link]

  • Kempf, J., & Martín-Matute, B. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 868. [Link]

  • Mentzel, M., et al. (2012). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Chemistry The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Ahmad, F., et al. (2024). Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). ResearchGate. [Link]

  • Mahdi, M. F., & Al-Mugdadi, S. F. H. (2019). Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Pharmacy and Technology, 12(12), 6035-6044. [Link]

  • Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 347-354. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Bak, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 19(8), 12551-12564. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

Sources

Troubleshooting

minimizing byproduct formation in 2-Bromo-N-methoxy-N-methylisonicotinamide synthesis

Welcome to the technical support guide for the synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide, a critical Weinreb amide intermediate in pharmaceutical development. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide, a critical Weinreb amide intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our guidance is grounded in established chemical principles and practical, field-proven experience.

I. Overview of the Synthesis

The synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide is a specific application of the Weinreb amide synthesis, a reliable method for preparing ketones and aldehydes.[1] The reaction typically involves the coupling of a 2-bromoisonicotinic acid derivative with N,O-dimethylhydroxylamine.[2][3] The resulting Weinreb amide is a versatile intermediate due to its resistance to over-addition of organometallic reagents, a common issue with other acyl compounds.[1][4] This stability is attributed to the formation of a stable chelated tetrahedral intermediate.[1][5]

The primary challenge in this synthesis is controlling the formation of byproducts that can complicate purification and reduce yields. This guide will address the most common issues encountered and provide strategies to mitigate them.

Reaction Pathway and Potential Byproducts

The desired reaction proceeds via the activation of the carboxylic acid of 2-bromoisonicotinic acid, followed by nucleophilic attack by N,O-dimethylhydroxylamine. However, several side reactions can occur, leading to impurities.

A 2-Bromoisonicotinic Acid B Activated Intermediate (e.g., Acyl Chloride, Acylbenzotriazole) A->B Activation (e.g., SOCl₂, CDI, DCC) H Byproducts from Coupling Reagent (e.g., DCU for DCC) A->H Coupling Reagent Breakdown D 2-Bromo-N-methoxy-N- methylisonicotinamide (Desired Product) B->D Coupling E Unreacted Starting Material B->E Incomplete Reaction F Over-acylated Byproduct (Dimeric Species) B->F Side Reaction with Activated Intermediate C N,O-Dimethylhydroxylamine (from hydrochloride salt + base) C->D G Hydrolysis Product (2-Bromoisonicotinic Acid) D->G Hydrolysis (during workup)

Sources

Reference Data & Comparative Studies

Validation

Process Cost-Effectiveness Guide: 2-Bromo-N-methoxy-N-methylisonicotinamide

Executive Summary 2-Bromo-N-methoxy-N-methylisonicotinamide (CAS: 656257-69-1) represents a strategic "high-fidelity" intermediate in the synthesis of functionalized pyridine scaffolds. While its upfront acquisition cost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-methoxy-N-methylisonicotinamide (CAS: 656257-69-1) represents a strategic "high-fidelity" intermediate in the synthesis of functionalized pyridine scaffolds. While its upfront acquisition cost is higher than commodity precursors like methyl 2-bromoisonicotinate or 2-bromoisonicotinic acid , its value proposition lies in process risk mitigation .

By leveraging the Weinreb amide functionality, this molecule circumvents the thermodynamic trap of "over-addition" common in Grignard reactions with esters, thereby eliminating the need for cryogenic conditions (-78 °C) and laborious purification of tertiary alcohol byproducts. For medicinal chemistry campaigns targeting 4-acyl-2-substituted pyridines, this intermediate offers the lowest Process Mass Intensity (PMI) and highest reproducibility.

Technical Profile

PropertySpecification
IUPAC Name 2-Bromo-N-methoxy-N-methylpyridine-4-carboxamide
CAS Number 656257-69-1
Molecular Weight 245.07 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes
Core Utility Selective synthesis of aryl/alkyl ketones; C-H activation directing group

Comparative Analysis: The "Make vs. Buy" Decision

This analysis compares the cost-effectiveness of using the target molecule (Route A) against the two most common alternatives: the Ester (Route B) and the Acid (Route C).

The Scenario

Objective: Synthesis of 2-bromo-4-acetylpyridine (a common drug scaffold). Reagent: Methylmagnesium bromide (MeMgBr).

Comparison Matrix
FeatureRoute A (Target) Weinreb AmideRoute B (Alternative) Methyl EsterRoute C (Alternative) Carboxylic Acid
Selectivity High (>98%) Forms stable chelate; stops at ketone.Low Prone to double addition (tertiary alcohol).N/A Must be converted to amide or acid chloride first.
Temp. Control 0 °C to RT Standard cooling sufficient.-78 °C (Cryogenic) Mandatory to suppress over-addition.Variable Depends on activation method.
Stoichiometry 1.1 - 1.5 equiv Slight excess sufficient.1.0 equiv (Strict) Excess leads to impurity.>2.0 equiv First equiv deprotonates acid.
Purification Simple Filtration/Wash Clean conversion.Chromatography Required To separate ketone from alcohol.[1]Multi-step Workup required for activation step.
Total Cost High Material / Low Labor Low Material / High Labor Med Material / High Labor
Mechanistic Insight (The "Why")

The cost-effectiveness of 2-Bromo-N-methoxy-N-methylisonicotinamide is driven by the Weinreb Chelation Model . Upon nucleophilic attack by the organometallic reagent, the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered ring. This stable tetrahedral intermediate prevents the collapse of the carbonyl until acidic workup, effectively "masking" the ketone from further attack.

WeinrebMechanism Start Weinreb Amide (Target Molecule) Intermediate Stable Tetrahedral Chelate (5-membered ring) Start->Intermediate Nucleophilic Attack Mg Grignard Reagent (R-Mg-X) Mg->Intermediate Workup Acidic Workup (H3O+) Intermediate->Workup Quench Product Pure Ketone (Target) Workup->Product Hydrolysis

Figure 1: The stability of the tetrahedral intermediate is the causal factor for high yield, eliminating the cost of re-work.

Experimental Protocols

Protocol A: Selective Ketone Synthesis (Recommended)

Use this protocol to validate the high-yield performance of the purchased intermediate.

Reagents:

  • 2-Bromo-N-methoxy-N-methylisonicotinamide (1.0 equiv)

  • Aryl/Alkyl Grignard Reagent (1.2 equiv)

  • Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 2-Bromo-N-methoxy-N-methylisonicotinamide (1.0 g, 4.08 mmol) in anhydrous THF (20 mL). Cool to 0 °C (ice bath).

  • Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 4.9 mmol) dropwise over 10 minutes.

    • Note: Unlike esters, strict temperature control below 0 °C is rarely necessary.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (EtOAc/Hexanes 1:3). Conversion is usually complete within 1 hour.

  • Quench: Cool back to 0 °C. Quench with saturated aqueous NH₄Cl (10 mL).

    • Critical Step: Vigorous stirring is required to break the magnesium chelate.

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: Expect >90% yield of the ketone with minimal purification required.

Protocol B: In-House Synthesis (The "Make" Option)

Use this protocol if commercial stock is unavailable or for bulk cost-reduction.

Reagents:

  • 2-Bromoisonicotinic acid (1.0 equiv)[2]

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • EDC·HCl (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • HOBt (1.2 equiv)

  • Triethylamine (3.0 equiv)

Workflow:

  • Dissolve acid in DCM. Add amine base and stir for 10 min.

  • Add N,O-dimethylhydroxylamine HCl.

  • Add coupling agent (EDC or T3P) at 0 °C.

  • Stir overnight at RT.

  • Cost Warning: While reagents are cheap, the removal of urea byproducts (from EDC) or phosphorous residues (from T3P) adds 4–6 hours of labor and solvent costs (PMI increase).

Strategic Workflow Visualization

This diagram illustrates the decision tree for researchers. It highlights that while the Ester route appears cheaper initially, the "Hidden Costs" of purification and yield loss make the Weinreb route superior for complex synthesis.

CostAnalysis Target Target: 4-Acyl-2-Bromopyridine RouteA Route A: Buy Weinreb Amide ($$$ Upfront) ProcessA Reaction at 0°C No Over-addition RouteA->ProcessA RouteB Route B: Methyl Ester ($ Commodity) ProcessB Reaction at -78°C Strict Control Needed RouteB->ProcessB ResultA High Purity Crude (Low Labor Cost) ProcessA->ResultA >90% Yield ResultB Mixture: Ketone + Alcohol (High Labor Cost) ProcessB->ResultB ~60-70% Yield ResultA->Target Direct Use Purification Column Chromatography (Solvent + Time) ResultB->Purification Mandatory Purification->Target Loss of Material

Figure 2: Workflow analysis showing the "Hidden Costs" (orange/red paths) of the cheaper ester alternative.

References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie, 339(6), 517–524.

  • Operations Science & Technology . (2011). "Process Mass Intensity (PMI) Calculation Methods". ACS GCI Pharmaceutical Roundtable.

  • Organic Chemistry Portal . "Weinreb Ketone Synthesis: Mechanisms and Protocols".

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 2-Bromo-N-methoxy-N-methylisonicotinamide

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often defining, charact...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often defining, characteristic of any new compound is its selectivity—the ability to interact with its intended target while avoiding unintended interactions with other biomolecules.[1][2][3] These "off-target" effects are a primary cause of adverse drug reactions and clinical trial failures. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, 2-Bromo-N-methoxy-N-methylisonicotinamide , hereafter referred to as Compound X .

While specific data for Compound X is not yet in the public domain[4][5], its isonicotinamide scaffold is a well-established pharmacophore in kinase inhibitors, particularly those targeting enzymes like Glycogen Synthase Kinase-3 (GSK-3).[6][7][8][9] Therefore, this guide will use the hypothesis that Compound X is a kinase inhibitor to illustrate a robust, multi-tiered strategy for defining its selectivity profile in comparison to hypothetical alternatives.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[10] This structural similarity makes achieving selectivity a formidable challenge in kinase inhibitor design.[11][12][13] A promiscuous compound that inhibits multiple kinases can lead to a cascade of unintended biological consequences.[14] Conversely, a highly selective compound offers a cleaner pharmacological profile and a more predictable therapeutic window.[2] Therefore, a systematic, tiered approach to cross-reactivity studies is not just recommended; it is essential for de-risking a drug development program.[1][15]

Our comparative analysis will follow a three-tiered screening cascade, comparing the hypothetical profile of Compound X against two benchmarks:

  • Alternative A (Highly Selective): A hypothetical inhibitor with high potency for the primary target and minimal off-target activity.

  • Alternative B (Promiscuous): A hypothetical inhibitor with potent on-target activity but significant off-target interactions.

Tier 1: Broad Liability Assessment with Safety Screening Panels

The first step is to cast a wide net to identify potential liabilities early. This is achieved by screening the compound against a broad panel of diverse biological targets, including GPCRs, ion channels, transporters, and non-kinase enzymes known to be involved in adverse drug reactions.[16][17]

A standard industry tool for this is a safety panel, such as the SafetyScreen44™ panel , which covers 44 targets implicated in clinical adverse effects.[18]

Experimental Protocol: Representative Radioligand Binding Assay
  • Preparation: The test compound (Compound X, Alternative A, Alternative B) is serially diluted in an appropriate buffer (e.g., Tris-HCl with additives) to create a concentration range (e.g., 0.1 nM to 10 µM).

  • Reaction Mixture: For each target, a reaction mixture is prepared containing a cell membrane preparation or purified receptor, a specific radioligand (e.g., ³H-labeled), and the test compound dilution.

  • Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding is calculated for each compound concentration relative to a vehicle control. An IC₅₀ value is determined from the resulting dose-response curve.

Comparative Data: Tier 1 Hypothetical Results
TargetCompound X (% Inhibition @ 10 µM)Alternative A (% Inhibition @ 10 µM)Alternative B (% Inhibition @ 10 µM)Potential Clinical Implication
hERG (K+ Channel) 12%5%68% Cardiac arrhythmia (QT prolongation)
5-HT2B (Serotonin Receptor) 8%3%75% Valvular heart disease
M1 (Muscarinic Receptor) 15%11%55% Anticholinergic effects (dry mouth, blurred vision)
D2 (Dopamine Receptor) 5%2%48% CNS side effects
COX-1 (Enzyme) 3%1%62% Gastrointestinal toxicity

Tier 2: In-Depth Kinase Selectivity Profiling

Assuming Compound X and its alternatives are designed to target a specific kinase (let's hypothesize it's GSK-3β), the next crucial step is to determine their selectivity across the human kinome. This is typically done using large-scale biochemical assays that measure a compound's activity against hundreds of kinases.[19] The radiometric assay is considered the gold standard for directly measuring catalytic activity.[10][20][21]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot℠ Assay)[11][21][23]
  • Reagent Preparation: Prepare a kinase reaction buffer containing cofactors (e.g., MgCl₂, MnCl₂). Prepare solutions of the purified kinase enzyme, a specific peptide or protein substrate, and [γ-³³P]-ATP.

  • Compound Plating: Serially dilute Compound X, Alternative A, and Alternative B in DMSO and add them to a multi-well plate.

  • Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and [γ-³³P]-ATP mixture to the wells. The ATP concentration is often set near the Kₘ value for each kinase to provide a sensitive measure of competitive inhibition.[22][23]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60-120 minutes).

  • Reaction Termination & Spotting: Stop the reaction and spot the reaction mixtures onto a phosphocellulose filter mat. The phosphorylated substrate binds to the paper, while the excess [γ-³³P]-ATP does not.[20][24]

  • Washing: Wash the filter mat extensively to remove any unbound [γ-³³P]-ATP.

  • Detection: Quantify the amount of ³³P-phosphorylated substrate on the filter mat using a scintillation counter or phosphorimager.[20]

  • Data Analysis: Calculate the percentage of remaining kinase activity relative to a DMSO control. Determine IC₅₀ values for any inhibited kinases.

Visualizing the Screening Workflow

G cluster_0 Tier 1: Broad Liability cluster_1 Tier 2: Kinome Selectivity T1_Start Compound X T1_Assay SafetyScreen44™ Panel (Binding & Enzyme Assays) T1_Start->T1_Assay T1_Data Calculate % Inhibition at 10 µM T1_Assay->T1_Data T1_Decision Significant Hits (>50%)? T1_Data->T1_Decision T1_Stop Flag for High Risk (e.g., hERG, 5-HT2B) T1_Decision->T1_Stop Yes T1_Continue Proceed to Tier 2 T1_Decision->T1_Continue No T2_Start Compound X (From Tier 1) T2_Assay KinaseProfiler™ Panel (Radiometric Assay) T2_Start->T2_Assay T2_Data Determine IC50 Values Calculate Selectivity Score T2_Assay->T2_Data T2_Decision Selective Profile? T2_Data->T2_Decision T2_Stop Flag as Promiscuous T2_Decision->T2_Stop No T2_Continue Proceed to Tier 3 T2_Decision->T2_Continue Yes

Caption: A tiered workflow for assessing compound cross-reactivity.

Comparative Data: Tier 2 Hypothetical Kinase Profile

To quantify selectivity, metrics like the Selectivity Score (S-score) are often used. S(10) is the number of kinases inhibited by >90% at a 1 µM compound concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[22]

ParameterCompound XAlternative A (Highly Selective)Alternative B (Promiscuous)
Primary Target (GSK-3β) IC₅₀ 5 nM2 nM8 nM
Number of Off-Targets (IC₅₀ < 1 µM) 3125
Most Potent Off-Target Aurora Kinase A (IC₅₀ = 250 nM)None < 500 nMSRC Kinase (IC₅₀ = 50 nM)
S(10) Score (vs. 400 kinases) 0.0075 (3/400)0.0025 (1/400)0.0625 (25/400)

This data suggests Compound X has a favorable selectivity profile, significantly better than the promiscuous Alternative B, though not as "clean" as the highly idealized Alternative A. The off-target activity against Aurora Kinase A would warrant further investigation.

Tier 3: Cellular Target Engagement and Phenotypic Validation

Biochemical assays are invaluable, but they don't always reflect a compound's behavior in the complex environment of a living cell.[1] Cellular assays are therefore essential to confirm that the compound engages its intended target and to assess its functional consequences. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying direct target engagement in intact cells.[25][26][27]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)[27][28][30]
  • Cell Treatment: Culture a relevant cell line (e.g., a neuroblastoma line expressing GSK-3β) and treat with various concentrations of the test compound or vehicle (DMSO) for a set period (e.g., 1 hour at 37°C) to allow for cell penetration and target binding.[26]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[26][28] Ligand-bound proteins are stabilized and less likely to denature and aggregate upon heating.[27]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[26]

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., GSK-3β) remaining using a method like Western Blotting or ELISA.[29]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[28] An isothermal dose-response can be performed at a single, optimized temperature to determine a cellular EC₅₀ for target engagement.

Visualizing the CETSA Principle

G cluster_0 No Compound (Control) cluster_1 With Compound X cluster_2 Detection A_Protein Target Protein (Unbound) A_Heat Heat Challenge A_Protein->A_Heat A_Result Protein Denatures & Aggregates A_Heat->A_Result Analysis Western Blot Analysis of Soluble Fraction A_Result->Analysis Less Soluble Protein B_Protein Target Protein (Bound to Compound X) B_Heat Heat Challenge B_Protein->B_Heat B_Result Protein is Stabilized & Remains Soluble B_Heat->B_Result B_Result->Analysis More Soluble Protein Result_A Low Signal Analysis->Result_A Result_B High Signal Analysis->Result_B

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Tier 3 Hypothetical Cellular Results
ParameterCompound XAlternative AAlternative B
GSK-3β CETSA Shift (ΔTₘ) +4.5 °C+5.2 °C+4.1 °C
GSK-3β Target Engagement EC₅₀ 55 nM25 nM90 nM
Cellular p-Tau Inhibition EC₅₀ 80 nM40 nM150 nM
Cell Viability CC₅₀ (Toxicity) > 20 µM> 30 µM1.5 µM
Therapeutic Index (CC₅₀ / EC₅₀) > 250> 75010

The cellular data confirms that all three compounds engage the target in cells. However, the promiscuous nature of Alternative B, identified in Tier 2, likely contributes to its significant cytotoxicity and poor therapeutic index. Compound X demonstrates a robust therapeutic index and a strong correlation between biochemical potency, cellular target engagement, and functional activity (inhibition of Tau phosphorylation, a downstream marker of GSK-3β activity), making it a promising candidate for further development.

Conclusion and Forward Look

This comparative guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of a novel compound, using the hypothetical kinase inhibitor 2-Bromo-N-methoxy-N-methylisonicotinamide (Compound X) as an exemplar.

  • Tier 1 (Safety Screening): Compound X showed a clean profile, unlike Alternative B, which was flagged for significant liabilities.

  • Tier 2 (Kinome Profiling): Compound X demonstrated a highly selective profile with only one notable off-target, far superior to the promiscuous Alternative B.

  • Tier 3 (Cellular Validation): CETSA confirmed on-target activity in a physiological context, and functional assays revealed a strong therapeutic index for Compound X, again in stark contrast to the toxic Alternative B.

The logical progression through this screening cascade provides a comprehensive and self-validating dataset. It allows researchers to build confidence in a compound's mechanism of action and to make informed decisions about its progression. For Compound X, the next logical steps would involve investigating the identified off-target (Aurora Kinase A) in cellular models and advancing the compound into in vivo safety pharmacology and efficacy studies, guided by the principles of ICH S7A and S7B.[15][30][31][32] This rigorous, multi-faceted approach to understanding cross-reactivity is fundamental to the successful development of safe and effective medicines.

References

  • A high-throughput radiometric kinase assay - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). National Center for Biotechnology Information. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]

  • CETSA Selectivity Profiling: Powerful Drug Discovery Insights. (n.d.). Pelago Bioscience. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025, September 11). Promega Connections. [Link]

  • What are preclinical safety pharmacology requirements? (2025, May 27). Patsnap Synapse. [Link]

  • Radiometric Filter Binding Assay. (n.d.). Reaction Biology. [Link]

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. (2016, January 11). Journal of Medicinal Chemistry. [Link]

  • In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. (n.d.). New Journal of Chemistry. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC. (2022, September 23). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (n.d.). ResearchGate. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery. [Link]

  • Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. (2022, September 7). Cells. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Improving Selectivity in Drug Design. (2022, March 4). AZoLifeSciences. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • SafetyScreen44™ Panel. (n.d.). Eurofins. [Link]

  • Radiometric kinase assays with scintillation counting. (2021, August 20). The Bumbling Biochemist. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009, August 15). PubMed. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2025, August 9). ResearchGate. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. (2022, September 7). PubMed. [Link]

  • SafetyScreen18 Core Panel - FR. (n.d.). Eurofins Discovery. [Link]

  • Novel 18F-Labeled Isonicotinamide-Based Radioligands for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3β. (2021, January 25). Molecular Pharmaceutics. [Link]

  • CNS SafetyScreen panel - FR. (n.d.). Eurofins Discovery. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). FDA. [Link]

  • IN VITRO SAFETY PHARMACOLOGY PROFILING. (n.d.). Eurofins Discovery. [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. [Link]

  • 2-Bromo-N-methoxy-N-methylisonicotinamide (1 x 100 mg). (n.d.). Alchimica. [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Books - The Royal Society of Chemistry. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011, October 30). Reaction Biology. [Link]

  • 2-bromo-N-methoxy-N-methyl-isonicotinamide-Molbase. (n.d.). Molbase. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.